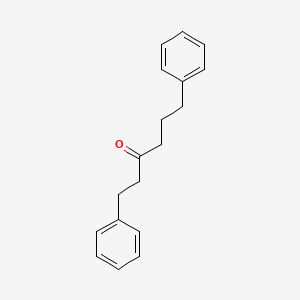
1,1,2,2-Tetraoctylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetraoctylcyclopentane is a cycloalkane compound characterized by the presence of four octyl groups attached to a cyclopentane ring. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. Cycloalkanes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,1,2,2-Tetraoctylcyclopentane typically involves the alkylation of cyclopentane with octyl halides under specific reaction conditions. The process can be summarized as follows:
Synthetic Routes: The primary synthetic route involves the reaction of cyclopentane with octyl halides (such as octyl bromide) in the presence of a strong base like sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around 80-100°C to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
1,1,2,2-Tetraoctylcyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution. Some of the key reactions are:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon). This reaction leads to the formation of the corresponding alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, resulting in the formation of substituted cyclopentane derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and metal catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alkanes, and substituted cyclopentane derivatives.
Scientific Research Applications
1,1,2,2-Tetraoctylcyclopentane has a wide range of scientific research applications, including:
Chemistry: In organic chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s stability and hydrophobic nature make it useful in the study of membrane proteins and lipid bilayers. It can be used as a model compound to investigate the interactions between lipids and proteins.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. These derivatives may exhibit biological activity, such as anti-inflammatory or anticancer effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its hydrophobic nature makes it suitable for applications in coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetraoctylcyclopentane is primarily related to its hydrophobic nature and ability to interact with lipid membranes. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in the study of membrane-associated processes and the development of drug delivery systems.
Molecular Targets and Pathways: The compound may interact with membrane proteins, influencing their function and activity. It can also modulate signaling pathways by altering the lipid environment of the cell membrane.
Comparison with Similar Compounds
1,1,2,2-Tetraoctylcyclopentane can be compared with other cycloalkanes and substituted cyclopentanes:
Similar Compounds: Similar compounds include 1,1,2,2-Tetramethylcyclopentane, 1,1,2,2-Tetraethylcyclopentane, and 1,1,2,2-Tetrapropylcyclopentane. These compounds share the cyclopentane ring structure but differ in the length and nature of the alkyl substituents.
Uniqueness: The uniqueness of this compound lies in its long octyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the study of lipid membranes and the development of hydrophobic coatings.
Properties
CAS No. |
113818-16-9 |
|---|---|
Molecular Formula |
C37H74 |
Molecular Weight |
519.0 g/mol |
IUPAC Name |
1,1,2,2-tetraoctylcyclopentane |
InChI |
InChI=1S/C37H74/c1-5-9-13-17-21-25-30-36(31-26-22-18-14-10-6-2)34-29-35-37(36,32-27-23-19-15-11-7-3)33-28-24-20-16-12-8-4/h5-35H2,1-4H3 |
InChI Key |
UFPMOTRQPDQBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(CCCC1(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)

![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
![[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride](/img/structure/B14290432.png)
![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)





![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)

